![molecular formula C22H17N5O3S B2430827 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 905668-97-5](/img/structure/B2430827.png)
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an imidazole ring, a pyridazine ring, a thioether group, and a benzo[d][1,3]dioxol-5-yl group . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities.
Molecular Structure Analysis
The presence of multiple aromatic rings (imidazole, pyridazine, and benzodioxole) could contribute to the compound’s stability and may influence its interactions with other molecules. The thioether group could potentially act as a linker between different parts of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the imidazole ring can act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of aromatic rings could increase its hydrophobicity, while the thioether group could influence its reactivity .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Imidazoles are essential heterocyclic motifs in pharmaceuticals. This compound’s unique structure could serve as a scaffold for designing novel drugs. Researchers might explore its potential as a kinase inhibitor, antimicrobial agent, or anti-inflammatory drug. The thioether group and benzodioxole moiety could enhance bioactivity and metabolic stability .
Coordination Chemistry and Metal Complexes
Given its sulfur-containing thioether group, this compound could form stable metal complexes. These complexes might exhibit interesting properties, such as luminescence, catalytic activity, or magnetic behavior. Investigating its coordination chemistry with transition metals could lead to new materials for sensors or catalysts .
Organic Synthesis and Cross-Coupling Reactions
The aryl halide functionality in this compound suggests its potential in cross-coupling reactions. Researchers could explore its reactivity in Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions. By functionalizing the pyridazine ring, they could access diverse derivatives for organic synthesis .
Material Science and Optoelectronics
The benzodioxole group is known for its electron-donating properties. Incorporating this compound into conjugated polymers or organic semiconductors could enhance charge transport and optoelectronic performance. Researchers might investigate its use in organic light-emitting diodes (OLEDs) or solar cells .
Crystal Engineering and Supramolecular Chemistry
The crystal structure of this compound could reveal interesting packing arrangements. Researchers might explore its ability to form hydrogen bonds or π-π stacking interactions. Understanding its crystal packing could guide the design of new crystalline materials with specific properties .
Computational Chemistry and Molecular Modeling
Using computational methods, scientists could study the electronic structure, molecular dynamics, and binding interactions of this compound. Molecular docking simulations might predict its affinity for specific protein targets. Such insights could aid drug discovery and rational design .
Mecanismo De Acción
Target of Action
The presence of theimidazole group suggests that it may interact with various enzymes and receptors in the body . Imidazoles are known to be key components in functional molecules used in a diverse range of applications, including pharmaceuticals .
Mode of Action
The exact mode of action of this compound is currently unknown. The imidazole group in the compound could potentially interact with its targets, leading to changes in their function
Biochemical Pathways
Imidazole-containing compounds are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The presence of the imidazole group could potentially influence these properties, as imidazoles are known to have diverse applications in pharmaceuticals .
Result of Action
Given the presence of the imidazole group, it is likely that the compound could have a range of effects depending on the specific targets it interacts with .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S/c28-21(24-16-3-7-19-20(11-16)30-14-29-19)12-31-22-8-6-18(25-26-22)15-1-4-17(5-2-15)27-10-9-23-13-27/h1-11,13H,12,14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMHNHXIWMUNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,6-dichlorophenyl)methyl]acetamide](/img/structure/B2430744.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2430746.png)
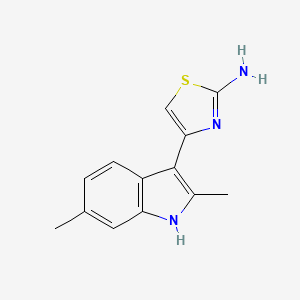
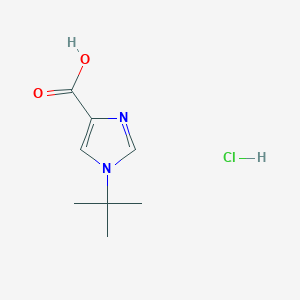
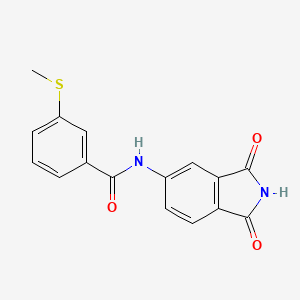

![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2430751.png)
![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2430754.png)
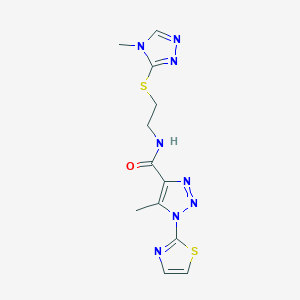
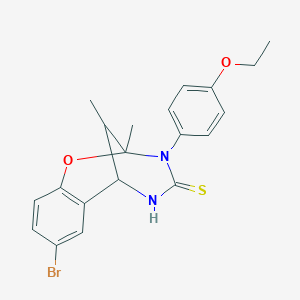
![8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2430758.png)
![1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B2430759.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2430762.png)